molecular formula C9H12FO3P B3034322 Dimethyl (4-fluorobenzyl)phosphonate CAS No. 156745-59-4

Dimethyl (4-fluorobenzyl)phosphonate

Cat. No.: B3034322
CAS No.: 156745-59-4
M. Wt: 218.16 g/mol
InChI Key: PXRXOCSAKCSLKQ-UHFFFAOYSA-N
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Description

Dimethyl (4-fluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C9H12FO3P. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a fluorine atom at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorobenzyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids. This method uses Cu2O/1,10-phenanthroline as the catalytic system and provides high yields within a short reaction time .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (4-fluorobenzyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Triethylamine, potassium carbonate

    Solvents: Acetonitrile, dichloromethane

    Conditions: Microwave irradiation, visible-light illumination

Major Products: The major products formed from these reactions include various aryl phosphonates and alkynylphosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals Dimethyl (4-fluorobenzyl)phosphonate serves as a building block in synthesizing biologically active compounds, especially in drug discovery and development. Diethyl (4-fluorobenzyl)phosphonate, a related compound, is an important intermediate in synthesizing pharmaceuticals targeting neurological disorders and enhancing drug efficacy .
  • Agricultural Chemicals Diethyl (4-fluorobenzyl)phosphonate is used in developing agrochemicals like herbicides and insecticides, providing effective crop protection solutions while minimizing environmental impact .
  • Biochemical Research Researchers utilize diethyl (4-fluorobenzyl)phosphonate in biochemical studies to investigate enzyme activity and metabolic pathways, aiding in understanding complex biological systems .
  • Material Science Diethyl (4-fluorobenzyl)phosphonate finds applications in developing new materials like polymers and coatings, offering enhanced properties such as durability and chemical resistance .

Potential chemical transformations

This compound can undergo several chemical transformations.

Biological activities

Research has indicated that this compound exhibits various biological activities.

Interaction studies

Interaction studies involving this compound focus on its reactivity with various biological molecules.

Case Studies

While specific case studies directly involving this compound were not found in the search results, related phosphonate derivatives offer insight into potential applications:

  • ** ग्रीन Chemistry:** Studies have explored the use of phosphonates in green chemistry, such as synthesizing α-aminophosphonate derivatives using GNS-AgNPs as a catalyst . This method has shown higher yields and shorter reaction times compared to conventional methods, with the catalyst being recyclable for up to five runs with minimal loss of activity .
  • Modular Approach for Functionalized Pyridines: Diethyl (4-fluorobenzyl)phosphonate is used as a nucleophile in a modular approach for installing functionalized pyridines . These functionalized pyridines can be modified downstream through reduction or cross-couplings, with applications in calcium channel antagonists .
  • Michaelis–Arbuzov Reaction: Research has optimized the microwave-assisted Michaelis–Arbuzov reaction for synthesizing dialkyl haloalkylphosphonates, which are crucial intermediates in synthesizing drugs like adefovir, tenofovir, and cidofovir .

Data Table

ApplicationCompoundDescription
Pharmaceutical SynthesisDiethyl (4-fluorobenzyl)phosphonateIntermediate in synthesizing drugs targeting neurological disorders; enhances drug efficacy .
Agrochemical DevelopmentDiethyl (4-fluorobenzyl)phosphonateUsed in herbicides and insecticides for effective crop protection with minimized environmental impact .
Biochemical ResearchDiethyl (4-fluorobenzyl)phosphonateUsed to investigate enzyme activity and metabolic pathways, enhancing the understanding of complex biological systems .
Material ScienceDiethyl (4-fluorobenzyl)phosphonateUsed in developing polymers and coatings with enhanced durability and chemical resistance .
Green Chemistryα-aminophosphonate derivativesSynthesized using GNS-AgNPs catalyst, offering higher yields and shorter reaction times; catalyst is recyclable .
Functionalized PyridinesDiethyl (4-fluorobenzyl)phosphonateUsed as a nucleophile in installing functionalized pyridines, which can be modified for various applications, including calcium channel antagonists .
Drug SynthesisDialkyl haloalkylphosphonatesCrucial intermediates in synthesizing drugs like adefovir, tenofovir, and cidofovir, achieved through optimized microwave-assisted Michaelis–Arbuzov reaction .

Mechanism of Action

The mechanism by which dimethyl (4-fluorobenzyl)phosphonate exerts its effects involves the formation of carbon-phosphorus bonds through palladium-catalyzed cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the transfer of nucleophilic groups to electrophilic centers .

Comparison with Similar Compounds

  • Dimethyl benzylphosphonate
  • Dimethyl (4-chlorobenzyl)phosphonate
  • Dimethyl (4-methylbenzyl)phosphonate

Comparison: Dimethyl (4-fluorobenzyl)phosphonate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in specific synthetic applications .

Biological Activity

Dimethyl (4-fluorobenzyl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological effects, and relevant research findings.

Synthesis

This compound can be synthesized through various methods, including the Kabachnik–Fields reaction, which involves the reaction of dialkyl phosphites with aldehydes and amines. This method is notable for its efficiency and versatility in producing phosphonates with diverse substituents .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anticancer agent and its effects on various cell lines. Below are key findings regarding its biological activities:

Anticancer Activity

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that phosphonates can inhibit cell proliferation in human lung adenocarcinoma (A549) and leukemia (HL-60) cell lines, with IC50 values indicating moderate to high potency .
  • Mechanism of Action : The compound is believed to interfere with cellular signaling pathways, potentially inducing apoptosis in cancer cells. This mechanism aligns with findings from other phosphonates that target specific enzymes involved in tumor progression .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Study 1 : A study focused on the synthesis of novel phosphonates demonstrated that compounds similar to this compound showed significant cytotoxicity against HL-60 cells, with IC50 values ranging from 9.7 to 27.5 µM. This suggests a promising anticancer potential .
  • Study 2 : Another investigation assessed the antiviral activity of phosphonates and noted that while this compound was not explicitly tested, related compounds showed efficacy against viral pathogens, indicating a broader spectrum of biological activity within the phosphonate class .

Data Table: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerA549 (Lung Cancer)Moderate
AnticancerHL-60 (Leukemia)9.7 - 27.5
AntimicrobialGram-positive BacteriaNot specified
AntiviralVariousNot specified

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethyl (4-fluorobenzyl)phosphonate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-fluorobenzyl halides and dimethyl phosphite under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using 1H^{1}\text{H} and 31P^{31}\text{P} NMR spectroscopy, with integration ratios confirming absence of unreacted precursors. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can resolve impurities <1% .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential neurotoxic effects observed in structurally similar phosphonates . Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine enhances electrophilicity at the benzylic carbon, facilitating Suzuki-Miyaura couplings. Kinetic studies (e.g., 19F^{19}\text{F} NMR monitoring) can quantify reaction rates. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What computational methods are suitable for predicting the hydrolysis pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for P–O bond cleavage. Solvent effects (water) should be incorporated via implicit models (e.g., PCM). Validate predictions against experimental hydrolysis rates under varying pH .

Q. How can conflicting spectral data (e.g., 13C^{13}\text{C} NMR shifts) for derivatives of this compound be resolved?

  • Methodological Answer : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-reference with X-ray crystallography data (monoclinic C2/c symmetry observed in analogs) to confirm molecular geometry . For dynamic effects (e.g., rotamers), variable-temperature NMR can clarify exchange processes .

Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?

  • Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate. Catalytic methods (e.g., using KI for iodide recycling) reduce stoichiometric waste. Lifecycle assessment (LCA) tools quantify environmental impact improvements .

Q. How do steric and electronic factors affect the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., 4-Cl, 4-OCH3_3) and test against Gram-positive/negative bacteria (MIC assays). QSAR models correlating Hammett constants (σ\sigma) with bioactivity identify electronic contributions .

Q. What challenges arise in scaling up this compound synthesis, and how are they addressed?

  • Methodological Answer : Exothermic reactions require jacketed reactors with precise temperature control (-10°C to 25°C). Optimize mixing efficiency (Reynolds number >104^4) to prevent localized overheating. Pilot-scale trials with inline FTIR monitoring ensure reproducibility .

Theoretical and Framework-Driven Questions

Q. How can reaction engineering principles improve yield in continuous-flow synthesis of this compound?

  • Methodological Answer : Use factorial design (2k^k experiments) to optimize residence time, temperature, and reagent stoichiometry. Computational fluid dynamics (CFD) models predict laminar vs. turbulent flow effects on mixing .

Q. What theoretical frameworks explain the stereoelectronic effects of the 4-fluorobenzyl group in organocatalytic applications?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to analyze HOMO-LUMO gaps in transition states. Compare with crystallographic data (e.g., C–H···F interactions stabilizing intermediates) to validate mechanistic hypotheses .

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXOCSAKCSLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzyl bromide (4.86 g, 0.026M) and trimethylphosphite (10 mL, 0.085M) is heated at the reflux temperature for 48 hours. The solution is cooled and excess trimethylphosphite is removed under reduced pressure. The crude product is chromatographed over silica gel (40-63 mμ, 400 g, 45 mL fractions, ethyl acetate), eluting with ethyl acetate. Fractions 41-80 are combined, concentrated, and placed under vacuum for 36 hours. The product (4.52 g) is a colorless oil.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-fluorobenzyl bromide (25 mL, 0.20 mol) was added to a stirred solution of trimethyl phosphite (35.9 mL, 0.30 mol) at ambient temperature, under a nitrogen atmosphere. The resulting solution was heated at 110° C. for six hours, and then at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The organic phase was dried with magnesium sulfate, filtered, and concentrated by rotary evaporation. The resulting crude product was purified by flash silica chromatography using 0-35% acetonitrile in ethyl acetate as eluant to yield (4-fluoro-benzyl)-phosphonic acid dimethyl ester (29.44 g, 135 mmol, 66% yield) as a colorless oil. 1H NMR (400 MHz, DMSO) δ 7.33-7.28 (m, 2H); 7.17-7.12 (dd, 2H); 3.61-3.58 (d, 6H); 3.31-3.24 (d, 2H); ESMS (m/z): (M+1)+ found, 219.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Dimethyl (4-fluorobenzyl)phosphonate
Dimethyl (4-fluorobenzyl)phosphonate
Dimethyl (4-fluorobenzyl)phosphonate
Dimethyl (4-fluorobenzyl)phosphonate
Dimethyl (4-fluorobenzyl)phosphonate
Dimethyl (4-fluorobenzyl)phosphonate

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